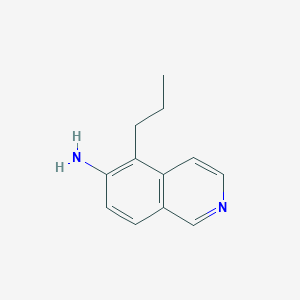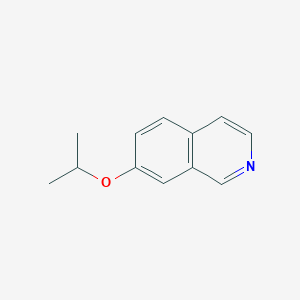![molecular formula C7H6ClN3O B11909380 (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールは、8位にメタノール基が結合したクロロ置換イミダゾ[1,2-b]ピリダジン環系を特徴とする複素環化合物です。
準備方法
合成経路および反応条件
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールの合成は、通常、以下の手順を踏みます。
イミダゾ[1,2-b]ピリダジン核の形成: 適切なヒドラジンと1,4-ジケトンまたは4-ケト酸を縮合させることで実現できます。
メタノール基の導入: メタノールと適切な塩基を用いた求核置換反応によってメタノール基を導入できます。
工業生産方法
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールの工業生産では、上記合成経路を最適化して、高収率と高純度を実現する必要があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、反応速度を向上させるための触媒の使用などが含まれます。
化学反応の分析
反応の種類
酸化: メタノール基は酸化されて、対応するアルデヒドまたはカルボン酸を生成します。
還元: クロロ基は水素原子に還元されて、母体となるイミダゾ[1,2-b]ピリダジンを生成します。
置換: クロロ基は求核置換反応を起こして、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 触媒的水素化または水素化リチウムアルミニウムなどの還元剤の使用。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: (6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)アルデヒドまたは(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)カルボン酸。
還元: イミダゾ[1,2-b]ピリダジン。
置換: 使用した求核剤に応じて、さまざまな置換イミダゾ[1,2-b]ピリダジン。
科学的研究の応用
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールは、科学研究においていくつかの応用があります。
医薬品化学: 特に特定の酵素や受容体に対する活性に基づいて、創薬におけるファーマコフォアとしての可能性を探っています。
生物学研究: そのユニークな構造により、生物学的経路や相互作用を研究するためのプローブとして使用されます。
工業化学: より複雑な化学物質の合成における中間体としての可能性があります。
作用機序
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。クロロ基とメタノール基は、水素結合や疎水性相互作用に関与して、化合物の結合親和性と特異性に影響を与える可能性があります。正確な経路と標的は、特定の用途と研究対象の生物系によって異なります。
類似の化合物との比較
類似の化合物
イミダゾ[1,2-b]ピリダジン: クロロ基とメタノール基を持たない母体化合物。
6-クロロイミダゾ[1,2-b]ピリダジン: メタノール基がありません。
イミダゾ[1,2-b]ピリダジン-8-イル)メタノール: クロロ基がありません。
独自性
(6-クロロイミダゾ[1,2-b]ピリダジン-8-イル)メタノールは、クロロ基とメタノール基の両方が存在することで、その類似体と比較して化学反応性と生物活性を大幅に変化させる可能性があります。これらの官能基の組み合わせにより、合成化学における汎用性の高い中間体として、医薬品化学における生物活性分子として、その可能性を高めることができます。
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the chloro and methanol groups.
6-Chloroimidazo[1,2-b]pyridazine: Lacks the methanol group.
Imidazo[1,2-b]pyridazin-8-yl)methanol: Lacks the chloro group.
Uniqueness
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is unique due to the presence of both the chloro and methanol groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-3-5(4-12)7-9-1-2-11(7)10-6/h1-3,12H,4H2 |
InChIキー |
FVVRRPVVCPQHLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)










![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

